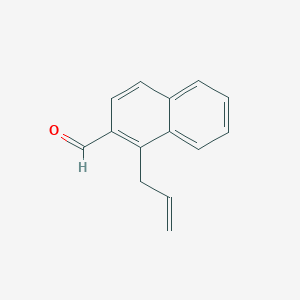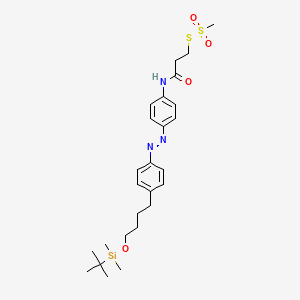
(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a tert-Butyldimethylsilyl group, a diazenyl group, and a methanesulfonothioate group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of (E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the tert-Butyldimethylsilyl ether, followed by the introduction of the diazenyl group through a diazotization reaction. The final step involves the formation of the methanesulfonothioate group via a sulfonation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The tert-Butyldimethylsilyl group can be oxidized under specific conditions, leading to the formation of silanol derivatives.
Reduction: The diazenyl group can be reduced to form amine derivatives.
Substitution: The methanesulfonothioate group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-Butyldimethylsilyl group enhances its stability and bioavailability, while the diazenyl group facilitates its binding to target molecules. The methanesulfonothioate group plays a crucial role in its reactivity, enabling it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
Azelastine Related Compound D: A compound with a similar structural motif but different pharmacological properties.
Compared to these compounds, (E)-S-(3-((4-((4-(4-((tert-Butyldimethylsilyl)oxy)butyl)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H39N3O4S2Si |
|---|---|
Molekulargewicht |
549.8 g/mol |
IUPAC-Name |
N-[4-[[4-[4-[tert-butyl(dimethyl)silyl]oxybutyl]phenyl]diazenyl]phenyl]-3-methylsulfonylsulfanylpropanamide |
InChI |
InChI=1S/C26H39N3O4S2Si/c1-26(2,3)36(5,6)33-19-8-7-9-21-10-12-23(13-11-21)28-29-24-16-14-22(15-17-24)27-25(30)18-20-34-35(4,31)32/h10-17H,7-9,18-20H2,1-6H3,(H,27,30) |
InChI-Schlüssel |
BTBYVZFTPHWGAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCSS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
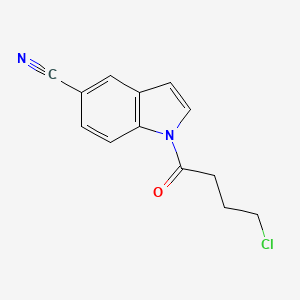
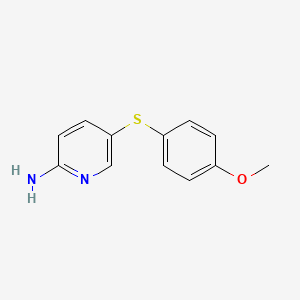
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
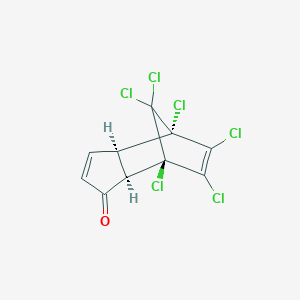

![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
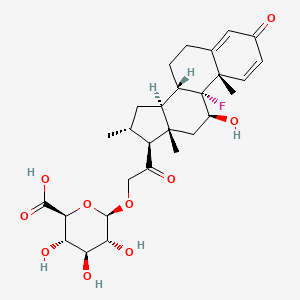
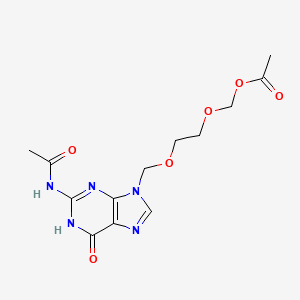
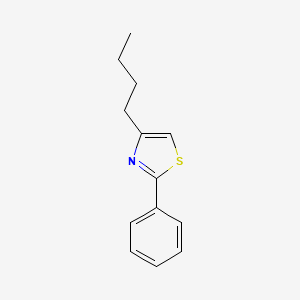
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)
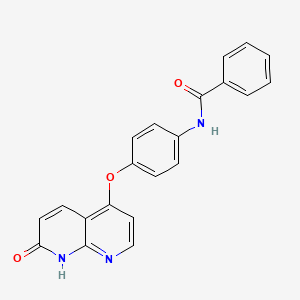
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)
